molecular formula C10H12O B3048405 4-Ethenyl-1-methoxy-2-methylbenzene CAS No. 167960-09-0

4-Ethenyl-1-methoxy-2-methylbenzene

Cat. No.: B3048405
CAS No.: 167960-09-0
M. Wt: 148.2 g/mol
InChI Key: GVGQXTJQMNTHJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenyl-1-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkylating agent. For instance, the Friedel-Crafts alkylation reaction can be employed, where anisole reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic dehydrogenation of 4-ethyltoluene, where the ethyl group is converted to an ethenyl group under controlled conditions. This process often utilizes metal catalysts such as palladium or platinum supported on carbon .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-1-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethenyl-1-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophiles, directing them to the ortho and para positions relative to the methoxy group. The ethenyl group can participate in addition reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyltoluene: Similar structure but with an ethynyl group instead of an ethenyl group.

    4-Ethynyl-1-methoxy-2-methylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    1-Ethynyl-4-methylbenzene: Similar structure but lacks the methoxy group.

Uniqueness

4-Ethenyl-1-methoxy-2-methylbenzene is unique due to the presence of both a methoxy group and an ethenyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-ethenyl-1-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)8(2)7-9/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQXTJQMNTHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619340
Record name 4-Ethenyl-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167960-09-0
Record name 4-Ethenyl-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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